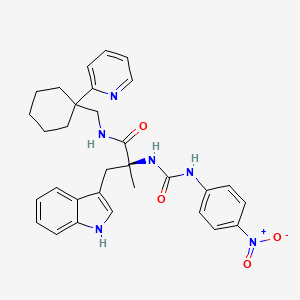
PEG10-Tos
概要
説明
The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, while the tosyl group enables further derivatization or replacement with other reactive functional groups . This compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), facilitating the formation of PROTAC molecules by joining two essential ligands .
科学的研究の応用
PEG10-Tos has a wide range of scientific research applications, including:
Biology: Employed in the modification of biomolecules to enhance their solubility and stability in aqueous environments.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with enhanced properties.
作用機序
Target of Action
PEG10-Tos primarily targets the Paternally Expressed Gene 10 (PEG10) . PEG10 is an oncogene located on human chromosome 7q21.3 and is implicated in the proliferation, apoptosis, and metastasis of tumors . It has been found to be positively expressed in a variety of cancers .
Mode of Action
This compound interacts with its target, PEG10, by suppressing its expression . High PEG10 expression has been associated with resistance to CDK4/6 inhibitors in breast cancer . The suppression of PEG10 by this compound can overcome this resistance and enhance the efficacy of CDK4/6 inhibitors .
Biochemical Pathways
This compound affects several biochemical pathways. High PEG10 expression suppresses p21, a natural CDK inhibitor, and SIAH1, a post-translational degrader of ZEB1 . This augments CDK4/6 inhibitor resistance . This compound, by suppressing PEG10, can activate p21 and SIAH1, thereby suppressing cell cycle progression and epithelial–mesenchymal transition (EMT) .
Pharmacokinetics
Its impact on bioavailability can be inferred from its ability to suppress peg10 and overcome cdk4/6 inhibitor resistance .
Result of Action
The molecular and cellular effects of this compound action include the suppression of PEG10, activation of p21 and SIAH1, inhibition of cell cycle progression, and suppression of EMT . These effects lead to the overcoming of CDK4/6 inhibitor resistance .
生化学分析
Biochemical Properties
PEG10-Tos plays a significant role in biochemical reactions, particularly in proteomics research. The hydroxyl group in this compound allows for further derivatization or replacement with other reactive functional groups, while the tosyl group acts as an excellent leaving group for nucleophilic substitution reactions . This compound interacts with various enzymes, proteins, and other biomolecules, enhancing their solubility and stability in aqueous solutions. This interaction is crucial for the successful execution of biochemical assays and experiments.
Cellular Effects
This compound has been shown to influence various cellular processes. It enhances cell function by increasing the solubility and stability of biomolecules, thereby facilitating their uptake and utilization by cells. This compound also impacts cell signaling pathways, gene expression, and cellular metabolism by interacting with key proteins and enzymes involved in these processes . This compound’s ability to modulate cellular activities makes it a valuable tool in cell biology research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The hydroxyl group in this compound enables it to form hydrogen bonds with proteins and enzymes, enhancing their solubility and stability. The tosyl group, on the other hand, facilitates nucleophilic substitution reactions, allowing this compound to modify biomolecules and influence their activity . These interactions result in changes in gene expression and enzyme activity, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity. These temporal effects are important considerations for researchers using this compound in their experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound enhances the solubility and stability of biomolecules without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including disruptions in cellular function and metabolism . Researchers must carefully optimize the dosage of this compound to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels by enhancing the solubility and stability of key biomolecules . This interaction is crucial for maintaining cellular homeostasis and supporting metabolic activities.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments, enhancing its activity and function . The compound’s distribution is essential for its effectiveness in biochemical assays and experiments.
Subcellular Localization
This compound is primarily localized in the cytosol and nucleoplasm of cells . This subcellular localization is directed by targeting signals and post-translational modifications that guide this compound to specific compartments or organelles. The compound’s activity and function are influenced by its localization, making it a valuable tool for studying cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PEG10-Tos typically involves the tosylation of polyethylene glycol. The process begins with the activation of polyethylene glycol using a base, followed by the introduction of tosyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride. The general reaction scheme is as follows:
- Dissolve polyethylene glycol in anhydrous dichloromethane.
- Add a base such as triethylamine to the solution.
- Slowly add tosyl chloride to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by precipitation or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.
化学反応の分析
Types of Reactions
PEG10-Tos undergoes various chemical reactions, including:
Nucleophilic substitution: The tosyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation and reduction: The polyethylene glycol backbone can undergo oxidation and reduction reactions, although these are less common.
Coupling reactions: this compound can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Coupling reactions: Reagents such as palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a polyethylene glycol derivative with an amine functional group.
類似化合物との比較
Similar Compounds
Polyethylene glycol 4-tosylate (PEG4-Tos): Similar to PEG10-Tos but with a shorter polyethylene glycol spacer, resulting in different solubility and reactivity properties.
Polyethylene glycol 8-tosylate (PEG8-Tos): Similar to this compound but with a slightly shorter polyethylene glycol spacer, affecting its solubility and reactivity.
Polyethylene glycol 12-tosylate (PEG12-Tos): Similar to this compound but with a longer polyethylene glycol spacer, providing different solubility and reactivity characteristics.
Uniqueness
This compound is unique due to its specific polyethylene glycol spacer length, which provides an optimal balance between solubility and reactivity. This makes it particularly suitable for use in the synthesis of PROTACs and other complex molecules where precise control over linker length is crucial.
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44O12S/c1-24-2-4-25(5-3-24)38(27,28)37-23-22-36-21-20-35-19-18-34-17-16-33-15-14-32-13-12-31-11-10-30-9-8-29-7-6-26/h2-5,26H,6-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJODQQRFMNRBNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1679103.png)
![(3R)-3-[[(2S)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid](/img/structure/B1679105.png)
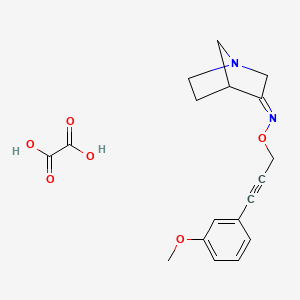
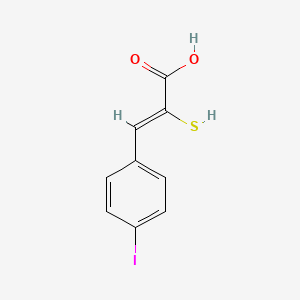
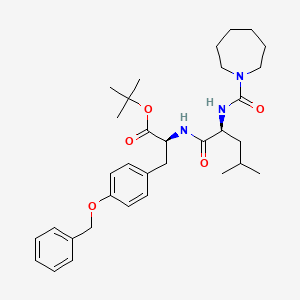
![tert-butyl N-[(2S)-1-[[(2R)-2-(8-hydroxyoctylamino)-2-methyl-3-phenylpropanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1679114.png)
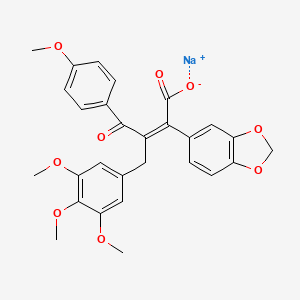
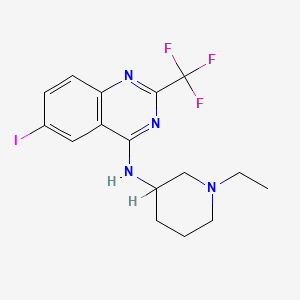
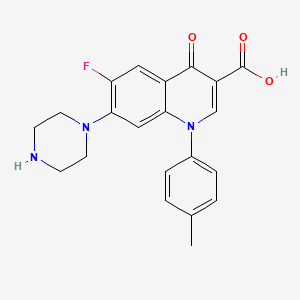
![[(1S)-2-methyl-1-phenylpropyl] N-[(2S)-1-[7-(carbamoylamino)heptylamino]-3-(2,3-difluorophenyl)-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B1679119.png)

![(2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]-3-(1H-indol-3-yl)-2-methyl-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679121.png)
